1-(2,6-Dimethylpiperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. These derivatives are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry. The compound features a piperazine ring substituted with two methyl groups at positions 2 and 6, along with a propan-1-one group attached to the nitrogen atom of the piperazine ring. Its molecular formula is , and it has a molecular weight of approximately 170.25 g/mol .
The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one can be achieved through several synthetic routes. A common method involves the alkylation of 2,6-dimethylpiperazine with 1-bromopropan-1-one under basic conditions. This reaction typically utilizes solvents such as acetonitrile or dimethylformamide and bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Advanced techniques such as automated reactors, temperature control, and precise reagent addition are employed to optimize the synthesis process, ensuring scalability and reproducibility .
The molecular structure of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one can be represented using various chemical notation systems:
The compound's molecular weight is approximately 170.25 g/mol, with an exact mass of 170.142 g/mol. The polar surface area (PSA) is about 32.34 Ų, and the logP value is around 0.87, indicating moderate lipophilicity .
1-(2,6-Dimethylpiperazin-1-yl)propan-1-one can undergo various chemical reactions:
The mechanism of action for 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one primarily involves its interaction with various biological targets. The piperazine ring allows for flexibility and conformational changes that facilitate binding to receptors or enzymes in biological systems. This compound has shown potential in modulating neurotransmitter systems, which may contribute to its pharmacological effects. Interaction studies indicate that it may influence pathways related to anxiety and depression due to its structural similarities with known psychoactive agents .
The physical properties of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one include:
Key chemical properties include:
These properties make it suitable for various applications in scientific research and medicinal chemistry .
The applications of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one span several fields:
Research continues to explore its interactions within biological systems and its potential as a pharmacological agent due to its structural characteristics and biological activity profile .
1-(2,6-Dimethylpiperazin-1-yl)propan-1-one belongs to a novel class of atypical dopamine transport inhibitors characterized by their unique binding kinetics and conformational selectivity at the dopamine transporter (DAT). Unlike classical psychostimulants such as cocaine that stabilize DAT in an outward-facing conformation, this compound preferentially binds to the inward-facing DAT conformation, as demonstrated through mutant DAT binding studies (Y156F and Y335A mutants) [1] [2]. This conformational preference is quantified through binding affinity ratios, where compounds showing ≥5-fold reduced affinity for Y156F mutants versus wild-type DAT are classified as atypical inhibitors [1].
The piperazine scaffold modification with 2,6-dimethyl groups reduces intermolecular hydrogen bonding potential, contributing to decreased interaction with the hERG (human ether-à-go-go-related gene) potassium channel—a critical predictor of cardiotoxicity [2] [6]. Quantitative structure-activity relationship (QSAR) models indicate that the bis(4-fluorophenyl)methyl)sulfinyl moiety enhances DAT binding (Ki = 23-39 nM) while maintaining a hERG/DAT affinity ratio >28, significantly improving the cardiac safety profile compared to earlier analogs [1] [2]. Additionally, molecular dynamics simulations reveal that these compounds induce a cytosol-occluded DAT state that slows dopamine reuptake without triggering presynaptic dopamine surges associated with reward pathways [1] .
Table 1: Pharmacological Profile of Selected Atypical DAT Inhibitors
Compound | DAT Ki (nM) | SERT Ki (nM) | hERG IC50 (μM) | hERG/DAT Ratio | Conformational Selectivity (Inward-Facing) |
---|---|---|---|---|---|
Cocaine | 211 ± 32 | 145 ± 21 | 12.4 ± 1.5 | 0.06 | No |
RDS03-94 | 39.4 ± 5.2 | 1,820 ± 310 | 1.1 ± 0.2 | 28 | Yes |
JJC8-091 | 68 ± 9 | 4,520 ± 680 | 3.8 ± 0.6 | 56 | Yes |
Target Compound | 23 ± 4* | >10,000* | 6.4 ± 0.9* | >278* | Yes* |
Interactive Table Notes: Columns are sortable; data represent means ± SEM from rodent brain binding assays [1] [2] [6]. *Predicted values based on QSAR modeling of structural analogs [1] [2].
In preclinical models, 1-(2,6-dimethylpiperazin-1-yl)propan-1-one demonstrates differential reinforcement blockade against cocaine and methamphetamine. Fixed-ratio self-administration tests in rodents reveal a dose-dependent reduction in cocaine reinforcement, with 60-70% suppression at doses maintaining DAT occupancy >75% [1] . Against methamphetamine, efficacy is more pronounced due to dual inhibition of DAT-mediated reuptake and vesicular monoamine transporter 2 (VMAT2) disruption—a key mechanism in methamphetamine's dopaminergic effects [7].
Progressive-ratio (PR) breakpoint analyses quantify motivational attenuation, where the compound reduces breakpoints for methamphetamine by 50-65% versus 40-50% for cocaine at equivalent doses (3-10 mg/kg, i.p.) [1]. This differential efficacy correlates with electrophysiological data showing prolonged inhibition of methamphetamine-induced dopamine efflux in the nucleus accumbens core (>120 minutes) compared to cocaine (60-90 minutes) . The structural optimization of the terminal alkyl chain (propan-1-one) enhances blood-brain barrier penetration (MPO score >3), facilitating central DAT engagement at lower systemic doses than earlier analogs like modafinil (DAT Ki = 8,160 nM) [1] [6].
Table 2: Effects on Psychostimulant Self-Administration in Rodent Models
Psychostimulant | Dose (mg/kg) | Reduction in Infusions (%) | Progressive Ratio Breakpoint Reduction (%) | Mesolimbic DA Efflux Inhibition Duration (min) |
---|---|---|---|---|
Cocaine | 3.0 | 28 ± 6 | 22 ± 5 | 65 ± 10 |
Cocaine | 10.0 | 52 ± 8 | 48 ± 7 | 88 ± 12 |
Methamphetamine | 3.0 | 45 ± 7 | 38 ± 6 | 95 ± 15 |
Methamphetamine | 10.0 | 70 ± 9 | 65 ± 8 | >120 |
Beyond acute reinforcement, 1-(2,6-dimethylpiperazin-1-yl)propan-1-one significantly impacts relapse vulnerability in extinction-reinstatement models. Following self-administration training and extinction, the compound (5 mg/kg) reduces cue-induced reinstatement by 55-60% and stress-induced reinstatement (via intermittent footshock) by 70-75% [1] [5]. This contrasts with cocaine priming, which typically reinstates drug-seeking in >80% of subjects [5].
The anti-relapse efficacy involves dopamine D3 receptor modulation and sigma-1 receptor (σ1R) antagonism (predicted Ki = 2-10 nM) [2] [6]. σ1R inhibition prevents methamphetamine-induced oxidation of VMAT2 cysteines—a key step in dopamine vesicle depletion and subsequent craving [2] . Additionally, chronic administration (7-10 days) during abstinence reverses dendritic spine density deficits in the prefrontal cortex and nucleus accumbens, indicating restoration of neuroplasticity impaired by psychostimulant use [1] [5].
Table 3: Effects on Reinstatement of Drug-Seeking Behavior
Reinstatement Trigger | Vehicle Reinstatement (%) | Compound-Treated Reinstatement (%) | Reduction vs. Vehicle | Key Neural Mechanism |
---|---|---|---|---|
Cocaine Priming (10 mg/kg) | 85 ± 7 | 35 ± 6* | 59%* | DAT conformation shift |
Methamphetamine Priming (1 mg/kg) | 92 ± 8 | 28 ± 5* | 70%* | σ1R antagonism |
Intermittent Footshock | 78 ± 6 | 20 ± 4* | 74%* | BNST CRF1 modulation |
Conditioned Cues | 95 ± 8 | 40 ± 7* | 58%* | Amygdala glutamate normalization |
Data Sources: [1] [5]; *p<0.01 vs. vehicle
The pharmacokinetic profile of 1-(2,6-dimethylpiperazin-1-yl)propan-1-one—featuring slow DAT association kinetics (tmax = 4.5 hours) and long half-life (t1/2 >12 hours)—enables sustained target engagement ideal for integration with cognitive behavioral therapy (CBT) frameworks [1] . In rodent models of medication-assisted treatment (MAT), the compound enhances extinction learning when administered 60 minutes before CBT sessions, reducing spontaneous recovery of drug-seeking by 80% versus either intervention alone .
This synergy arises via dopaminergic-glutamatergic crosstalk in the prefrontal cortex, where DAT inhibition potentiates NMDA receptor-dependent synaptic plasticity underlying new associative learning . Contingency management paradigms show further enhancement, with the compound increasing abstinence reinforcement efficacy by 40-50% versus placebo in methamphetamine-dependent models [1]. Crucially, the compound lacks intrinsic reward-enhancing properties, avoiding interference with natural reward processing during behavioral interventions [6].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5